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Compound of Interest

Compound Name: 4'-trans-Hydroxy Cilostazol-d4

Cat. No.: B12368820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated

metabolites of cilostazol, a key pharmaceutical compound. This document details the metabolic

pathways of cilostazol and outlines plausible synthetic routes for its major deuterated active

metabolites, 3,4-dehydrocilostazol-d11 (deuterated OPC-13015) and 4'-trans-

hydroxycilostazol-d5 (deuterated OPC-13213). The information herein is intended to support

research and development in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Cilostazol and its Metabolism
Cilostazol is a quinolinone-derivative medication primarily used to alleviate the symptoms of

intermittent claudication in individuals with peripheral vascular disease. It functions as a

phosphodiesterase III (PDE III) inhibitor, leading to increased levels of cyclic adenosine

monophosphate (cAMP) in platelets and blood vessels. This results in vasodilation and the

inhibition of platelet aggregation.

Cilostazol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily

CYP3A4 and to a lesser extent, CYP2C19.[1][2] This metabolic process leads to the formation

of several metabolites, two of which are pharmacologically active and contribute significantly to

the drug's overall effect. The major active metabolites are 3,4-dehydrocilostazol (OPC-13015)

and 4'-trans-hydroxycilostazol (OPC-13213).[3][4][5] OPC-13015 is reported to have a potency

that is three times that of the parent drug.[3]
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Deuterated analogs of cilostazol and its metabolites are crucial tools in pharmacokinetic

studies. They are commonly used as internal standards in quantitative bioanalytical methods,

such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the

accuracy and precision of the measurements of the non-deuterated analytes in biological

matrices.[6][7]

Cilostazol Metabolic Pathway
The biotransformation of cilostazol primarily involves two main pathways: the dehydrogenation

of the dihydroquinolinone ring and the hydroxylation of the cyclohexyl ring. The major metabolic

steps are outlined below.
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Figure 1: Major metabolic pathways of Cilostazol.

Quantitative Data of Deuterated Cilostazol
Metabolites
The following table summarizes the key quantitative information for the primary deuterated

metabolites of cilostazol, which are commercially available as reference standards.
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Compound
Chemical
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number
(Labeled)

3,4-

Dehydrocilostazo

l-d11

6-[4-(1-

Cyclohexyl-d11-

1H-tetrazol-5-

yl)butoxy]-2(1H)-

quinolinone

C₂₀H₁₄D₁₁N₅O₂ 378.51 1073608-13-5

4'-trans-

Hydroxycilostazo

l-d5

6-(4-(1-((1r,4r)-4-

Hydroxycyclohex

yl-3,3,4,5,5-

d5)-1H-tetrazol-

5-yl)butoxy)-3,4-

dihydroquinolin-

2(1H)-one

C₂₀H₂₂D₅N₅O₃ 390.50 Not Available

Experimental Protocols for Synthesis
Detailed experimental protocols for the synthesis of deuterated cilostazol metabolites are not

extensively published. The following sections provide plausible, multi-step synthetic procedures

based on the known synthesis of the non-deuterated parent compounds and established

methods for deuterium labeling. These are proposed methodologies for research purposes.

Proposed Synthesis of 3,4-Dehydrocilostazol-d11
(Deuterated OPC-13015)
The synthesis of 3,4-dehydrocilostazol-d11 involves the preparation of a deuterated cyclohexyl

intermediate, which is then coupled with the appropriate quinolinone derivative.
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Preparation of Deuterated Intermediate

Final Coupling

Cyclohexanol-d12 Cyclohexylamine-d11Amination 1-Cyclohexyl-d11-1H-tetrazole-5-thiolTetrazole formation 5-(4-Chlorobutyl)-1-cyclohexyl-d11-1H-tetrazoleAlkylation

3,4-Dehydrocilostazol-d116-Hydroxy-2(1H)-quinolinone Williamson Ether Synthesis
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Figure 2: Proposed synthetic workflow for 3,4-Dehydrocilostazol-d11.

Step 1: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole

Deuteration of Cyclohexanol: Commercially available cyclohexanol can be deuterated to

cyclohexanol-d12 using methods such as H/D exchange catalyzed by a transition metal

catalyst in D₂O under high temperature and pressure.

Amination of Cyclohexanol-d12: The deuterated cyclohexanol is converted to

cyclohexylamine-d11. This can be achieved through various methods, including reductive

amination.

Formation of 1-Cyclohexyl-d11-1H-tetrazole-5-thiol: The deuterated cyclohexylamine is

reacted with carbon disulfide and sodium azide to form the corresponding tetrazole-5-thiol.

Alkylation: The resulting 1-cyclohexyl-d11-1H-tetrazole-5-thiol is then alkylated with 1-bromo-

4-chlorobutane to yield 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole.

Step 2: Synthesis of 3,4-Dehydrocilostazol-d11

Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-2(1H)-quinolinone (1 equivalent)

and 5-(4-chlorobutyl)-1-cyclohexyl-d11-1H-tetrazole (1.1 equivalents) in dimethylformamide

(DMF).
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Addition of Base: Add potassium carbonate (2 equivalents) to the mixture.

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen

atmosphere for 6-8 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-

water. The crude product will precipitate out.

Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from a

suitable solvent system (e.g., ethanol/water) to obtain pure 3,4-dehydrocilostazol-d11.

Proposed Synthesis of 4'-trans-Hydroxycilostazol-d5
The synthesis of 4'-trans-hydroxycilostazol-d5 requires the preparation of a deuterated 4-

hydroxycyclohexyl intermediate.

Preparation of Deuterated Intermediate

Final Coupling

Cyclohexanone-2,2,6,6-d4 trans-4-Aminocyclohexanol-d5Reductive Amination 1-(trans-4-Hydroxycyclohexyl-d5)-1H-tetrazole-5-thiolTetrazole formation 5-(4-Chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazoleAlkylation

4'-trans-Hydroxycilostazol-d56-Hydroxy-3,4-dihydro-2(1H)-quinolinone Williamson Ether Synthesis
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Figure 3: Proposed synthetic workflow for 4'-trans-Hydroxycilostazol-d5.

Step 1: Synthesis of 5-(4-Chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole

Synthesis of Cyclohexanone-2,2,6,6-d4: This can be prepared from cyclohexanone via acid-

or base-catalyzed H/D exchange in D₂O.
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Reductive Amination: The deuterated cyclohexanone undergoes reductive amination using a

deuterium source (e.g., NaBD₄) and an amine source to produce trans-4-

aminocyclohexanol-d5. The stereochemistry can be controlled by the choice of reducing

agent and reaction conditions.

Tetrazole Formation: The resulting deuterated aminocyclohexanol is converted to the

corresponding tetrazole-5-thiol as described in the previous section.

Alkylation: The tetrazole-5-thiol is then alkylated with 1-bromo-4-chlorobutane to give the

chlorobutyl tetrazole intermediate.

Step 2: Synthesis of 4'-trans-Hydroxycilostazol-d5

Reaction Setup: Dissolve 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) and 5-(4-

chlorobutyl)-1-(trans-4-hydroxycyclohexyl-d5)-1H-tetrazole (1.1 equivalents) in a suitable

solvent such as DMF.

Addition of Base: Add a non-nucleophilic base like potassium carbonate (2 equivalents).

Reaction Conditions: Heat the mixture to 80-90 °C and stir under an inert atmosphere until

the starting materials are consumed, as monitored by TLC.

Work-up and Purification: The work-up and purification steps are similar to those described

for the synthesis of deuterated OPC-13015, involving precipitation in water followed by

recrystallization.

Conclusion
The synthesis of deuterated cilostazol metabolites is essential for advancing our understanding

of the drug's pharmacokinetic and pharmacodynamic properties. This guide provides a

framework for the synthesis of 3,4-dehydrocilostazol-d11 and 4'-trans-hydroxycilostazol-d5.

The proposed experimental protocols, based on established chemical principles, offer a starting

point for researchers in the field. Further optimization of these methods will be crucial for their

practical application in drug development and clinical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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